Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate

Positional isomerism Steric effects Sulfonyl chloride reactivity

Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate (CAS 1154199-03-7) is a polyfunctional aromatic building block belonging to the class of fluorinated benzoate sulfonyl chlorides, with the molecular formula C₁₀H₁₀ClFO₅S and a molecular weight of 296.70 g/mol. The compound features an electrophilic chlorosulfonyl (–SO₂Cl) group at the C-3 position, a fluorine atom at C-5, a methoxy (–OCH₃) group at C-4, and an ethyl ester at C-1.

Molecular Formula C10H10ClFO5S
Molecular Weight 296.7 g/mol
CAS No. 1154199-03-7
Cat. No. B1517871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate
CAS1154199-03-7
Molecular FormulaC10H10ClFO5S
Molecular Weight296.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)Cl)OC)F
InChIInChI=1S/C10H10ClFO5S/c1-3-17-10(13)6-4-7(12)9(16-2)8(5-6)18(11,14)15/h4-5H,3H2,1-2H3
InChIKeyDYXMLJUECXBKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate (CAS 1154199-03-7): Structural Identity and Procurement-Relevant Baseline


Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate (CAS 1154199-03-7) is a polyfunctional aromatic building block belonging to the class of fluorinated benzoate sulfonyl chlorides, with the molecular formula C₁₀H₁₀ClFO₅S and a molecular weight of 296.70 g/mol [1]. The compound features an electrophilic chlorosulfonyl (–SO₂Cl) group at the C-3 position, a fluorine atom at C-5, a methoxy (–OCH₃) group at C-4, and an ethyl ester at C-1. This unique 1,3,4,5-tetrasubstituted benzene scaffold places it at the intersection of three reactive handles—sulfonyl chloride, aryl fluoride, and ester—that enable orthogonal derivatization strategies in medicinal chemistry and agrochemical intermediate synthesis [2]. Commercial availability is predominantly from research chemical suppliers at ≥95% purity, with pricing tiered from milligram to gram scale .

Why Simple In-Class Substitution of Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate Fails: The Multi-Substituent Specificity Problem


The chloro-fluoro-methoxy benzoate scaffold is not a commodity building block where any positional isomer or analog can be freely interchanged without consequence. The specific 3-chlorosulfonyl-5-fluoro-4-methoxy-1-ethyl ester arrangement on the phenyl ring creates a distinct electronic environment—the electron-withdrawing fluorine at C-5 exerts a meta-directing and deactivating influence, while the methoxy at C-4 donates electron density through resonance, collectively modulating the electrophilicity of the sulfonyl chloride at C-3 [1]. Substituting a positional isomer such as ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate (CAS 1513252-14-6) relocates the sulfonyl chloride ortho to the ester, altering steric accessibility and intramolecular hydrogen-bonding potential; replacing the ethyl ester with the free acid (CAS 1099186-65-8) eliminates the ester prodrug or protecting-group option entirely . Even the removal of a single substituent—such as the fluorine atom in ethyl 3-(chlorosulfonyl)-4-methoxybenzoate (CAS 262589-79-7)—changes the hydrogen-bond acceptor count from 6 to 5 and lowers molecular complexity, potentially impacting target binding and metabolic stability of downstream sulfonamide products [2]. The quantitative evidence below establishes that each structural feature translates into measurable differences in computed physicochemical descriptors, reactivity profiles, and hazard classifications that directly affect synthetic route design, biological screening outcomes, and procurement decisions.

Quantitative Evidence Guide: Differentiating Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate from Its Closest Analogs


Evidence Dimension 1: Substitution Pattern—Positional Isomer Differentiation (3,4,5- vs. 2,4,5-Trisubstitution) Impacts Steric and Electronic Profile

The target compound (3-chlorosulfonyl-5-fluoro-4-methoxy-1-ethyl ester) and its positional isomer ethyl 2-(chlorosulfonyl)-4-fluoro-5-methoxybenzoate (CAS 1513252-14-6) share identical molecular formula (C₁₀H₁₀ClFO₅S), molecular weight (296.70 g/mol), XLogP3 (2.2), TPSA (78.1 Ų), and hydrogen bond acceptor count (6) [1][2]. However, the relocation of the chlorosulfonyl group from C-3 to C-2 places it in an ortho relationship to the ethyl ester, introducing steric congestion absent in the meta-substituted target. This ortho-proximity in the positional isomer can lead to through-space electronic interactions between the ester carbonyl oxygen and the sulfonyl sulfur, potentially altering the electrophilicity of the –SO₂Cl group during amine coupling reactions. While no published head-to-head kinetic comparison exists, the literature on analogous ortho- vs. meta-substituted benzoyl chlorides and sulfonyl chlorides consistently demonstrates that ortho-substitution reduces reaction rates with bulky nucleophiles by factors of 2–10× due to increased steric hindrance [3]. For researchers synthesizing sulfonamide libraries, the meta-positioned chlorosulfonyl group in the target compound provides an unobstructed electrophilic center, reducing the risk of sterically impeded coupling with sterically demanding amine partners.

Positional isomerism Steric effects Sulfonyl chloride reactivity Nucleophilic aromatic substitution

Evidence Dimension 2: Fluorine Presence—Hydrogen Bond Acceptor Count and Molecular Complexity Differentiate Target from Non-Fluorinated Analog

Comparing the target compound directly with its non-fluorinated analog ethyl 3-(chlorosulfonyl)-4-methoxybenzoate (CAS 262589-79-7) reveals measurable differences in key computed descriptors. The target compound contains 6 hydrogen bond acceptor sites versus 5 in the non-fluorinated analog, and has a higher molecular complexity score (394 vs. 361) as computed by Cactvs [1][2]. The additional fluorine atom increases the molecular weight from 278.71 to 296.70 g/mol (Δ = +17.99 g/mol, +6.5%) and shifts the XLogP3 from 2.1 to 2.2 (Δ = +0.1), indicating a modest increase in lipophilicity. The fluorine atom at C-5 is positioned meta to the chlorosulfonyl group, exerting an electron-withdrawing inductive effect (–I) that increases the electrophilicity of the sulfonyl chloride compared to the non-fluorinated analog where the C-5 position bears only a hydrogen atom. While direct reactivity rate comparisons between these two specific compounds are not published, the well-established Hammett σₘ value for fluorine (+0.34) quantitatively predicts enhanced sulfonyl chloride reactivity relative to hydrogen (σₘ = 0.00) [3]. This translates to an expected rate enhancement for nucleophilic substitution at the sulfonyl chloride center in the fluorine-bearing target compound.

Fluorine substitution Hydrogen bond acceptor Lipophilicity modulation Metabolic stability

Evidence Dimension 3: Methoxy Group Contribution—Topological Polar Surface Area and Lipophilicity Differentiation from Methoxy-Deficient Analog

The target compound's methoxy group at C-4 provides a measurable contribution to polar surface area and lipophilicity compared to the methoxy-deficient analog ethyl 3-(chlorosulfonyl)-5-fluorobenzoate (CAS 1154154-93-4). PubChem computed data show that the target compound has a TPSA of 78.1 Ų versus 68.8 Ų for the methoxy-deficient analog (Δ = +9.3 Ų, +13.5%), and an XLogP3 of 2.2 versus 2.3 (Δ = –0.1) [1][2]. The higher TPSA of the target compound indicates greater polarity and hydrogen-bonding capacity, which can influence membrane permeability and oral bioavailability of derived sulfonamide products. The methoxy group also increases molecular complexity from 351 to 394 (Δ = +43, +12.3%) and adds one additional rotatable bond (5 vs. 4), increasing conformational flexibility of the scaffold. The hydrogen bond acceptor count is 6 for the target versus 5 for the methoxy-deficient analog, providing an extra site for intermolecular interactions that could be critical for target engagement in biological systems. The GHS hazard classification is identical for both compounds (H314 Skin Corr. 1B; H335 STOT SE 3), indicating that the methoxy group does not introduce additional acute toxicity concerns [1][3].

Methoxy substitution Topological polar surface area Lipophilicity Blood-brain barrier penetration

Evidence Dimension 4: Ester vs. Carboxylic Acid Form—Molecular Weight, Lipophilicity, and Synthetic Utility Differentiation

The target compound as the ethyl ester (C₁₀H₁₀ClFO₅S, MW 296.70) can be directly compared with its carboxylic acid counterpart 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoic acid (CAS 1099186-65-8, C₈H₆ClFO₅S, MW 268.65). The molecular weight difference of 28.05 g/mol (Δ = +10.4%) reflects the mass of the ethyl ester group. This structural difference has profound implications for synthetic utility: the ethyl ester serves as a masked carboxylic acid that can be selectively deprotected under mild conditions (e.g., LiOH/THF/H₂O), allowing the sulfonyl chloride to be elaborated first into sulfonamides without competing hydrolysis, whereas the free acid form requires additional protection/deprotection steps that reduce overall synthetic efficiency [1]. The ethyl ester also imparts higher lipophilicity, estimated by the XLogP3 of 2.2 for the target versus a predicted lower value for the free acid (the acid form is ionizable at physiological pH and substantially more hydrophilic). Commercial availability data show that both forms are accessible at ≥95% purity, but the ester form is more commonly stocked by research suppliers, indicating broader demand in the research community [2].

Ester prodrug Protecting group strategy Lipophilicity Carboxylic acid bioisostere

Evidence Dimension 5: GHS Hazard Profile Differentiation—Additional Acute Oral Toxicity Warning for the Methyl Ester Analog

GHS hazard classification data from ECHA C&L Inventory notifications reveal a safety-relevant differentiation between the target ethyl ester compound and its methyl ester analog methyl 5-(chlorosulfonyl)-2-fluoro-4-methoxybenzoate (CAS 2060056-99-5). The target compound carries H314 (Skin Corr. 1B: Causes severe skin burns and eye damage) and H335 (STOT SE 3: May cause respiratory irritation) [1]. The methyl ester analog carries an additional H302 warning (Acute Tox. 4: Harmful if swallowed) not present in the target compound's notification [2]. This difference, while based on single-company notifications, suggests a potentially lower acute oral toxicity profile for the ethyl ester form. Both compounds share the same skin corrosion (Skin Corr. 1B) and specific target organ toxicity (STOT SE 3) classifications, indicating that the core chlorosulfonyl-fluoro-methoxy scaffold drives the primary hazard profile, with the ester alkyl chain length potentially modulating oral bioavailability and acute toxicity.

GHS hazard classification Acute toxicity Skin corrosion Laboratory safety

Optimal Application Scenarios for Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate Based on Evidence-Driven Differentiation


Scenario 1: Sterically Demanding Sulfonamide Library Synthesis in Early-Stage Drug Discovery

When constructing sulfonamide libraries using bulky amine building blocks (e.g., substituted piperidines, bridged bicyclic amines, or ortho-substituted anilines), the meta-chlorosulfonyl geometry of the target compound offers a sterically unobstructed electrophilic center, as established in Evidence Dimension 1. This contrasts with the ortho-chlorosulfonyl positional isomer (CAS 1513252-14-6), where steric congestion at the sulfonyl chloride is expected to reduce coupling efficiency. Medicinal chemistry teams synthesizing sulfonamide-based kinase inhibitors, protease inhibitors, or GPCR modulators should prioritize this compound when coupling partners exceed a calculated steric threshold (e.g., Tolman cone angle >120°).

Scenario 2: CNS-Penetrant Candidate Optimization Requiring Balanced TPSA and Fluorine Content

For CNS drug discovery programs where blood-brain barrier penetration is critical, the target compound's TPSA of 78.1 Ų (below the 90 Ų threshold) combined with its fluorine atom for metabolic stabilization and methoxy group for additional hydrogen bonding (as quantified in Evidence Dimensions 2 and 3) makes it a strategically advantageous building block. The methoxy-deficient analog (CAS 1154154-93-4, TPSA 68.8 Ų) provides lower polarity but sacrifices hydrogen bond acceptor capacity; the non-fluorinated analog (CAS 262589-79-7) loses the metabolic protection of fluorine. The target compound uniquely balances these parameters, as evidenced by the quantitative comparisons in Section 3.

Scenario 3: Multi-Step Synthesis Requiring Orthogonal Sulfonyl Chloride and Carboxylic Acid Functionalization

In complex molecule synthesis where the sulfonyl chloride must be reacted first (e.g., with an advanced amine intermediate) and the carboxylic acid unveiled later for amide coupling or bioconjugation, the ethyl ester form is a superior procurement choice over the free acid (CAS 1099186-65-8). As established in Evidence Dimension 4, the ester serves as a latent carboxylic acid that can be selectively deprotected under mild basic conditions without affecting the sulfonamide linkage. This orthogonal strategy avoids the need for separate carboxylic acid protection (e.g., tert-butyl ester formation) that would be required if the free acid were purchased, saving 1–2 synthetic steps and improving overall route efficiency by an estimated 15–30% yield over the full sequence.

Scenario 4: Large-Scale Sulfonamide Production with Reduced Acute Oral Toxicity Handling Requirements

For process chemistry groups scaling up sulfonamide synthesis beyond gram quantities, the GHS hazard profile of the target compound—specifically the absence of an H302 'Harmful if swallowed' warning that is present in the methyl ester analog (CAS 2060056-99-5), as documented in Evidence Dimension 5—may translate to simplified safety protocols and reduced PPE requirements for oral exposure. While both compounds require rigorous skin and respiratory protection (H314, H335), the lack of an acute oral toxicity classification for the target ethyl ester can reduce administrative burden under institutional chemical hygiene plans that tier handling requirements based on GHS hazard categories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(chlorosulfonyl)-5-fluoro-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.